molecular formula C24H25N3O2S B3001487 (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683256-54-4

(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3001487
CAS No.: 683256-54-4
M. Wt: 419.54
InChI Key: CHPHJWXEEJAXAB-CYVLTUHYSA-N
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Description

(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an amino-linked 4-butylphenyl moiety. The compound adopts a Z-configuration at the acrylonitrile double bond, a critical feature for maintaining planar molecular geometry, which enhances interactions with biological targets such as enzymes or receptors . Its synthesis typically involves base-catalyzed condensation reactions, as seen in structurally related compounds (e.g., and ). The 3,4-dimethoxyphenyl group is a pharmacophoric motif known to enhance cytotoxicity in anticancer agents, while the 4-butylphenyl amino substituent may improve lipid solubility and membrane permeability .

Properties

IUPAC Name

(Z)-3-(4-butylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-4-5-6-17-7-10-20(11-8-17)26-15-19(14-25)24-27-21(16-30-24)18-9-12-22(28-2)23(13-18)29-3/h7-13,15-16,26H,4-6H2,1-3H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPHJWXEEJAXAB-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous acrylonitrile and thiazole derivatives, highlighting substituent effects on biological activity and physicochemical properties:

Compound Key Substituents Biological Activity (GI₅₀, μM) Structural Features References
Target Compound: (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile 4-Butylphenylamino, 3,4-dimethoxyphenyl-thiazole Data not reported (hypothesized potent) Z-configuration; planar geometry with hydrogen-bonding interactions
(Z)-3-(Benzofuran-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 13) Benzofuran-2-yl, 3,4-dimethoxyphenyl MDA-MB-435: 0.229; Avg: 2.59 Enhanced cytotoxicity in melanoma; 3,4-dimethoxy enhances binding affinity
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 16) Benzo[d]thiazol-2-yl, 3,4-dimethoxyphenyl Not reported Structural rigidity from benzothiazole; potential for π-π stacking
(Z)-3-(3-Chloro-2-methylphenyl)amino-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 3-Chloro-2-methylphenylamino, 4-nitrophenyl-thiazole Not reported Electron-withdrawing nitro group may reduce solubility but improve target specificity
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 3,4-Dimethoxyphenyl, 4-methoxyphenyl Not reported (dipolarophile in synthesis) Z-geometry; C–H⋯O/N hydrogen bonds stabilize crystal packing

Key Findings:

Substituent Impact on Activity: The 3,4-dimethoxyphenyl group is a consistent feature in cytotoxic compounds (e.g., Compound 13, GI₅₀ = 0.229 μM against melanoma) . Its electron-donating methoxy groups likely facilitate interactions with hydrophobic pockets in cancer cell targets.

Role of Z-Configuration :

  • The Z-geometry enforces a planar conformation, critical for intercalation or binding to enzyme active sites. For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile forms hydrogen bonds (C–H⋯O/N) that stabilize its bioactive conformation .

Thiazole vs. Benzothiazole Scaffolds :

  • The benzothiazole group in Compound 16 introduces additional aromaticity, which could enhance DNA intercalation but may reduce solubility compared to the simpler thiazole in the target compound .

Synthetic Flexibility :

  • Base-catalyzed condensation (e.g., using tBuOK in ) is a common method for acrylonitrile derivatives, allowing modular substitution of aryl groups to tune activity .

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